An In-depth Technical Guide to N-Boc-N-bis(PEG3-NHS ester): A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N-Boc-N-bis(PEG3-NHS ester): A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-bis(PEG3-NHS ester) is a branched, heterobifunctional crosslinker that is playing an increasingly important role in the fields of bioconjugation, drug delivery, and targeted protein degradation.[1][2][3] Its unique architecture, featuring a central Boc-protected amine and two polyethylene (B3416737) glycol (PEG) arms terminating in N-hydroxysuccinimide (NHS) esters, offers a powerful tool for the precise construction of complex biomolecular conjugates.[2][3] The PEG3 spacers enhance solubility and bioavailability while providing spatial separation between conjugated molecules, and the orthogonal protecting group strategy allows for sequential and controlled conjugation reactions.[2][3] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N-Boc-N-bis(PEG3-NHS ester).
Core Properties and Specifications
N-Boc-N-bis(PEG3-NHS ester) is a valuable reagent for researchers developing antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.[1][4][5] Its key features include dual NHS ester groups for efficient coupling to primary amines and a Boc-protected amine that allows for further, selective functionalization after deprotection under acidic conditions.[2][3] The presence of PEG chains improves the solubility and pharmacokinetic properties of the resulting conjugates.[6]
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C31H49N3O16 | [7][8][9] |
| Molecular Weight | 719.7 g/mol | [7][8][9] |
| CAS Number | 2055042-31-2 | [7][8][9] |
| Appearance | White to off-white solid or powder | [8] |
| Purity | Typically >95% | [7][8] |
Solubility and Storage
| Parameter | Recommendation | Reference(s) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. | [7] |
| Storage Conditions | Store at -20°C in a dry, dark place. It is recommended to keep the compound under a desiccated environment to prevent hydrolysis of the NHS esters. | [3][7][8] |
Key Applications
The unique trifunctional nature of N-Boc-N-bis(PEG3-NHS ester) makes it a versatile tool for a range of applications in drug development and chemical biology.
PROTAC Linker Synthesis
N-Boc-N-bis(PEG3-NHS ester) is widely recognized as a PEG-based linker for the synthesis of PROTACs.[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The branched nature and flexibility of the PEG chains in N-Boc-N-bis(PEG3-NHS ester) can be advantageous in achieving the optimal distance and orientation for efficient protein degradation.[6]
Antibody-Drug Conjugate (ADC) Development
In the field of ADCs, this linker can be used to attach multiple drug molecules to an antibody.[6] One or both NHS esters can be reacted with amine groups on a cytotoxic drug. Subsequently, the Boc-protected amine can be deprotected and conjugated to the antibody, or vice-versa. The PEG spacers can help to improve the solubility and reduce the aggregation of the final ADC, potentially leading to improved efficacy and safety.[6]
Multifunctional Bioconjugation and Crosslinking
The orthogonal reactivity of the NHS esters and the protected amine allows for the sequential conjugation of different molecules.[2][3] For instance, the NHS esters can be used to link two different amine-containing biomolecules, such as proteins or peptides.[3] Following this, the Boc group can be removed to introduce a new reactive site for the attachment of a third molecule, such as a fluorescent probe or an imaging agent.[3]
Experimental Protocols
The following are detailed methodologies for the key applications of N-Boc-N-bis(PEG3-NHS ester).
Protocol 1: General Procedure for Protein Conjugation via NHS Ester Reaction
This protocol describes the conjugation of N-Boc-N-bis(PEG3-NHS ester) to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-Boc-N-bis(PEG3-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they will compete with the protein for reaction with the NHS ester.
-
Linker Solution Preparation: Immediately before use, prepare a stock solution of N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the N-Boc-N-bis(PEG3-NHS ester) solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: The resulting conjugate can be characterized by techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in DCM.
-
Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Purification: The crude product can be purified by column chromatography if necessary.
Protocol 3: General Workflow for PROTAC Synthesis
This protocol provides a conceptual workflow for synthesizing a PROTAC using N-Boc-N-bis(PEG3-NHS ester). This typically involves a multi-step process.
Step 1: Conjugation to the first ligand (e.g., E3 ligase ligand)
-
If the E3 ligase ligand has a primary amine, react it with one or both NHS esters of N-Boc-N-bis(PEG3-NHS ester) following a procedure similar to Protocol 1 (for small molecules).
-
Purify the resulting conjugate.
Step 2: Boc Deprotection
-
Deprotect the Boc group on the purified conjugate from Step 1 using a procedure similar to Protocol 2 to expose the primary amine.
Step 3: Conjugation to the second ligand (e.g., target protein ligand)
-
The newly exposed amine can then be reacted with a second ligand that has a suitable functional group (e.g., a carboxylic acid activated as an NHS ester).
-
Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).
Step 4: Characterization
-
Confirm the structure and purity of the final PROTAC using techniques such as NMR and high-resolution mass spectrometry.
Visualizations
Chemical Structure of N-Boc-N-bis(PEG3-NHS ester)
Caption: Structure of N-Boc-N-bis(PEG3-NHS ester).
General Workflow for Bioconjugation
Caption: General workflow for sequential bioconjugation.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-N-bis(PEG3-NHS ester), CAS 2055042-31-2 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Boc-N-bis(PEG3-NHS ester), 2055042-31-2 | BroadPharm [broadpharm.com]
- 8. xcessbio.com [xcessbio.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
